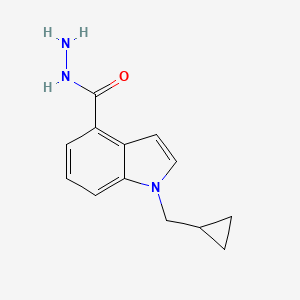

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide

Descripción general

Descripción

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a compound that belongs to the class of hydrazides, which are known for their versatile applications in various fields of chemistry and biology. This compound features an indole core, a cyclopropylmethyl group, and a carboxylic acid hydrazide moiety, making it a unique and interesting molecule for scientific research.

Métodos De Preparación

The synthesis of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide typically involves the reaction of an appropriate indole derivative with cyclopropylmethyl bromide, followed by the introduction of the carboxylic acid hydrazide group. The synthetic route can be summarized as follows:

Starting Material: Indole derivative.

Alkylation: Reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethyl group.

Hydrazide Formation: Introduction of the carboxylic acid hydrazide group through reaction with hydrazine hydrate under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature control.

Análisis De Reacciones Químicas

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted products.

Condensation: Can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Aplicaciones Científicas De Investigación

The compound 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a derivative of indole and has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its applications, focusing on scientific research, including case studies and findings from verified sources.

Medicinal Chemistry

Anticancer Activity :

Research has indicated that derivatives of indole possess significant anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that this compound inhibited cell proliferation in breast cancer cells through the induction of apoptosis and cell cycle arrest.

Mechanism of Action :

The compound's mechanism is believed to involve the modulation of specific signaling pathways associated with cancer progression. It may inhibit the activity of key enzymes involved in tumor growth, such as topoisomerases or kinases, leading to reduced tumor viability.

Neuropharmacology

Antidepressant Potential :

Indole derivatives have been explored for their neuropharmacological effects. The hydrazide variant has shown promise in preclinical models for treating depression and anxiety disorders. Research indicates that it may enhance serotonergic activity, which is crucial for mood regulation.

Case Study :

A notable case study involved the administration of this compound in rodent models, where it was observed to significantly reduce depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects :

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Studies have reported that it exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Inflammation Modulation :

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Data Table: Summary of Applications

| Application Area | Findings | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in breast cancer cells; inhibits cell proliferation | , |

| Neuropharmacology | Shows antidepressant-like effects in rodent models | , |

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and Escherichia coli | |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines in macrophages |

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparación Con Compuestos Similares

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide can be compared with other similar compounds, such as:

1-(Cyclopropylmethyl)-1H-indole-3-carboxylic acid hydrazide: Similar structure but with a different position of the carboxylic acid group.

1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid hydrazide: Another positional isomer with distinct chemical properties.

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid methyl ester: A methyl ester derivative with different reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its biological significance, particularly in drug development. The presence of the cyclopropylmethyl group may influence the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Data

Several studies have evaluated the biological activity of indole derivatives, which can provide insights into the potential effects of this compound. Below is a summary table of relevant findings from related compounds:

Case Studies

While specific case studies on this compound are scarce, the following examples illustrate the biological relevance of indole derivatives:

- HIV-1 Integrase Inhibition : Research has demonstrated that certain indole derivatives can effectively inhibit HIV-1 integrase, a critical enzyme for viral replication. For example, compound 20a showed an IC50 value of 0.13 µM, indicating potent inhibitory activity .

- Antiproliferative Effects : Indole-2-carboxamides have been shown to exhibit strong antiproliferative activity against various cancer cell lines by targeting key regulatory proteins such as EGFR and CDK2 .

- Antiviral Activity : A study on dihydroxyindole derivatives indicated significant antiviral activity against HIV-1, with effective concentrations demonstrating low cytotoxicity in cell-based assays .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide?

- Methodological Answer : The compound is synthesized via hydrazinolysis of its ester precursor. A mixture of 1H-indole-4-carboxylic acid ethyl ester (0.01 mol) and excess hydrazine hydrate (0.025 mol) in ethanol is refluxed for 8 hours. Reaction progress is monitored by TLC. Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol to yield the pure hydrazide derivative . For analogues, similar protocols use hydrazine hydrate in ethanol under reflux, followed by crystallization .

Q. Which spectroscopic methods are employed to confirm the compound’s structure?

- Methodological Answer : Structural confirmation involves:

- NMR spectroscopy (1H/13C) to verify cyclopropylmethyl and indole proton environments.

- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) of the hydrazide moiety.

- Mass spectrometry (ESI-TOF) for molecular ion validation.

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related indole-hydrazide complexes .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Moisture-sensitive due to the hydrazide group; use desiccants (silica gel) to prevent hydrolysis. Stability studies for analogues suggest decomposition above 150°C, requiring avoidance of high temperatures .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

- Methodological Answer : Apply Design of Experiments (DOE) to test variables:

- Molar ratio : Increase hydrazine:ester ratio (e.g., 2.5:1) to drive completion .

- Catalysts : Sodium acetate (0.01 mol) in acetic acid enhances condensation efficiency in related indole derivatives .

- Solvent : Ethanol is standard, but DMF/water mixtures improve solubility for recalcitrant intermediates .

- Reaction time : Monitor via TLC; extended reflux (up to 12 hours) may be needed for sterically hindered substrates.

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for metal-complex comparisons) .

- Orthogonal validation : Pair enzymatic inhibition assays (e.g., acetylcholinesterase) with cellular viability assays (MTT) to confirm target-specific activity .

- Batch analysis : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Q. What strategies are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to enzymes/receptors .

- Molecular docking : Use software (AutoDock Vina) to predict binding modes with targets like tubulin or DNA, guided by indole-hydrazide pharmacophores .

- Mutagenesis : Replace key residues (e.g., His64 in carbonic anhydrase) to validate binding site interactions .

Q. Data Contradiction Analysis

Q. How to resolve conflicting spectroscopic data for hydrazide derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Crystallographic confirmation : Resolve ambiguity in tautomeric forms (e.g., keto-enol) via single-crystal X-ray diffraction .

- Reproducibility : Repeat synthesis under controlled conditions (dry solvents, inert atmosphere) to exclude oxidation/hydrolysis artifacts .

Q. Methodological Tables

Table 1 : Key Reaction Parameters for Hydrazide Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Hydrazine:ester ratio | 2.5:1 | |

| Solvent | Ethanol | |

| Catalyst | Sodium acetate (0.01 mol) | |

| Reaction time | 8–12 hours |

Table 2 : Common Analytical Techniques and Their Applications

| Technique | Application | Reference |

|---|---|---|

| 1H/13C NMR | Proton/environment mapping | |

| IR | Functional group identification | |

| X-ray diffraction | Absolute configuration determination | |

| ESI-TOF MS | Molecular weight validation |

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)indole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-15-13(17)11-2-1-3-12-10(11)6-7-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPFHQTOGPFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C(C=CC=C32)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.